Synthesis of Salbutamol-d9 Hydrochloride: An In-depth Technical Guide
Synthesis of Salbutamol-d9 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Salbutamol-d9 Hydrochloride, an isotopically labeled version of the well-known β2-adrenergic receptor agonist, Salbutamol. The introduction of nine deuterium (B1214612) atoms into the tert-butyl group of Salbutamol creates a stable, heavier variant of the molecule, making it an invaluable internal standard for pharmacokinetic and metabolic studies, as well as for quantitative analysis by mass spectrometry. This document outlines the synthetic pathways, detailed experimental protocols, and relevant data.
Overview of the Synthetic Strategy
The synthesis of Salbutamol-d9 Hydrochloride hinges on the preparation of the key deuterated intermediate, tert-butylamine-d9, which is then incorporated into the Salbutamol scaffold. The overall synthetic approach can be broken down into two main stages:
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Stage 1: Synthesis of tert-Butylamine-d9: This involves the construction of the fully deuterated tert-butyl group and its subsequent conversion to the amine.
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Stage 2: Synthesis of Salbutamol-d9 and Conversion to the Hydrochloride Salt: This stage utilizes a known route for Salbutamol synthesis, with the crucial modification of using the deuterated tert-butylamine. The final step involves the formation of the hydrochloride salt to enhance stability and solubility.
A general workflow for the synthesis is depicted below.
Experimental Protocols
Stage 1: Synthesis of tert-Butylamine-d9
This stage focuses on the preparation of the key deuterated starting material.
2.1.1. Synthesis of Methyl-d3 Iodide
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Reaction: Methanol-d4 is converted to Methyl-d3 iodide using iodine and red phosphorus.
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Procedure:
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To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add red phosphorus (1.2 molar equivalents) and iodine (1.1 molar equivalents).
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Slowly add Methanol-d4 (1.0 molar equivalent) dropwise to the mixture.
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After the addition is complete, gently heat the mixture to initiate the reaction.
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Distill the resulting Methyl-d3 iodide directly from the reaction mixture.
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2.1.2. Synthesis of tert-Butanol-d9
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Reaction: A Grignard reaction between Methyl-d3 iodide and Acetone-d6.
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Procedure:
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Prepare a Grignard reagent by reacting Methyl-d3 iodide (3.0 molar equivalents) with magnesium turnings (3.0 molar equivalents) in anhydrous diethyl ether.
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Cool the Grignard solution in an ice bath and slowly add Acetone-d6 (1.0 molar equivalent) dissolved in anhydrous diethyl ether.
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After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
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Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
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Separate the ethereal layer, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield crude tert-Butanol-d9. Purify by distillation.
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2.1.3. Synthesis of tert-Butylamine-d9
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Reaction: Ritter reaction of tert-Butanol-d9 with urea followed by hydrolysis.
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Procedure:
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To a flask containing concentrated sulfuric acid (2.0 molar equivalents), slowly add urea (1.0 molar equivalent) while maintaining the temperature below 25°C.
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To this mixture, add tert-Butanol-d9 (1.0 molar equivalent) dropwise, keeping the temperature below 25°C.
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Allow the reaction to stir at room temperature overnight.
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Pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide (B78521) solution.
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The intermediate, tert-butylurea-d9, precipitates and is collected by filtration.
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Hydrolyze the tert-butylurea-d9 by refluxing with an aqueous solution of sodium hydroxide.
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Distill the resulting tert-Butylamine-d9 from the reaction mixture.
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Stage 2: Synthesis of Salbutamol-d9 Hydrochloride
This stage involves the coupling of tert-butylamine-d9 with a suitable Salbutamol precursor. A common route starts from 4-(benzyloxy)-3-(hydroxymethyl)acetophenone.
2.2.1. Synthesis of 2-bromo-1-(4-(benzyloxy)-3-(hydroxymethyl)phenyl)ethan-1-one
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Procedure:
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Dissolve 4-(benzyloxy)-3-(hydroxymethyl)acetophenone (1.0 molar equivalent) in a suitable solvent such as chloroform (B151607) or acetic acid.
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Add bromine (1.0 molar equivalent) dropwise while protecting the reaction from light.
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Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
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Remove the solvent under reduced pressure. The crude product is often used in the next step without further purification.
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2.2.2. Synthesis of 1-(4-(benzyloxy)-3-(hydroxymethyl)phenyl)-2-((tert-butyl-d9)amino)ethan-1-one
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Procedure:
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Dissolve the crude 2-bromo-1-(4-(benzyloxy)-3-(hydroxymethyl)phenyl)ethan-1-one (1.0 molar equivalent) in a suitable solvent like acetonitrile (B52724) or THF.
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Add tert-Butylamine-d9 (2.5 molar equivalents) and a non-nucleophilic base such as triethylamine (B128534) (1.2 molar equivalents).
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Stir the mixture at room temperature for 12-24 hours.
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Filter the reaction mixture to remove the triethylamine hydrobromide salt.
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Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
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2.2.3. Synthesis of Salbutamol-d9
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Reaction: Reduction of the ketone and deprotection of the benzyl (B1604629) group.
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Procedure:
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Dissolve the product from the previous step (1.0 molar equivalent) in a suitable solvent like methanol (B129727) or ethanol.
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Add a reducing agent such as sodium borohydride (B1222165) (1.5 molar equivalents) portion-wise at 0°C.
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Stir the reaction at room temperature for 2-4 hours.
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For debenzylation, subject the resulting intermediate to catalytic hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere.
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After the reaction is complete, filter the catalyst and concentrate the solvent to obtain crude Salbutamol-d9.
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2.2.4. Formation of Salbutamol-d9 Hydrochloride
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Procedure:
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Dissolve the crude Salbutamol-d9 in a minimal amount of a suitable solvent like isopropanol (B130326) or ethanol.
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Slowly add a solution of hydrochloric acid in the same solvent until the pH is acidic.
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The Salbutamol-d9 Hydrochloride salt will precipitate out of the solution.
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Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
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Data Presentation
The following table summarizes the key quantitative data for the synthesis of Salbutamol-d9 Hydrochloride. Please note that yields are representative and may vary based on experimental conditions and scale.
| Step | Starting Material | Reagents and Conditions | Product | Typical Yield (%) |
| Stage 1: tert-Butylamine-d9 Synthesis | ||||
| 1.1 | Methanol-d4 | I2, Red P | Methyl-d3 iodide | >90 |
| 1.2 | Methyl-d3 iodide, Acetone-d6 | Mg, diethyl ether | tert-Butanol-d9 | 75-85 |
| 1.3 | tert-Butanol-d9 | H2SO4, Urea; then NaOH | tert-Butylamine-d9 | 60-70 |
| Stage 2: Salbutamol-d9 Hydrochloride Synthesis | ||||
| 2.1 | 4-(benzyloxy)-3-(hydroxymethyl)acetophenone | Br2, CHCl3 | 2-bromo-1-(4-(benzyloxy)-3-(hydroxymethyl)phenyl)ethan-1-one | ~95 (crude) |
| 2.2 | 2-bromo-1-(4-(benzyloxy)-3-(hydroxymethyl)phenyl)ethan-1-one | tert-Butylamine-d9, Et3N, MeCN | 1-(4-(benzyloxy)-3-(hydroxymethyl)phenyl)-2-((tert-butyl-d9)amino)ethan-1-one | 65-75 |
| 2.3 | 1-(4-(benzyloxy)-3-(hydroxymethyl)phenyl)-2-((tert-butyl-d9)amino)ethan-1-one | NaBH4, MeOH; then H2, Pd/C | Salbutamol-d9 | 80-90 |
| 2.4 | Salbutamol-d9 | HCl in isopropanol | Salbutamol-d9 Hydrochloride | >95 |
Physicochemical Properties of Salbutamol-d9 Hydrochloride
| Property | Value |
| Molecular Formula | C₁₃H₁₂D₉NO₃·HCl |
| Molecular Weight | 284.82 g/mol |
| Isotopic Purity | ≥98% |
| Chemical Purity | ≥98% |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and methanol |
Mandatory Visualizations
The following diagrams illustrate the key synthetic transformations.
Conclusion
The synthesis of Salbutamol-d9 Hydrochloride is a multi-step process that can be achieved with good overall yields. The key to the synthesis is the successful preparation of the deuterated intermediate, tert-butylamine-d9. The subsequent coupling and transformation reactions follow established procedures for the synthesis of Salbutamol. The availability of this isotopically labeled standard is crucial for the accurate quantification of Salbutamol in biological matrices, supporting drug development and clinical research. This guide provides a solid foundation for researchers and scientists working on the synthesis and application of deuterated pharmaceutical standards.
